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Z-LEHD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] It belongs

to a class of peptide-based inhibitors where the peptide sequence, LEHD (Leu-Glu-His-Asp),

mimics the preferred recognition site of caspase-9. Caspases are a family of cysteine-aspartic

proteases crucial for the regulation of apoptosis (programmed cell death) and inflammation.

They are categorized as initiator caspases (e.g., caspase-8, caspase-9), which activate

downstream signals, and executioner or effector caspases (e.g., caspase-3, caspase-7), which

dismantle the cell.[3]

Z-LEHD-fmk's primary function is to selectively target and inactivate caspase-9, a key initiator

caspase in the intrinsic or mitochondrial pathway of apoptosis.[3][4] This specificity makes it an

invaluable tool for researchers studying the mechanisms of apoptosis, particularly for

delineating the roles of the intrinsic pathway versus the extrinsic (death receptor-mediated)

pathway. Its application extends to neuroprotective studies and cancer research, where it can

be used to prevent cell death or to understand how cancer cells evade apoptosis.[2][4]

Mechanism of Action
The inhibitory activity of Z-LEHD-fmk is conferred by its specific chemical structure, which

comprises three key components:

N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the molecule's

lipophilicity, which significantly improves its ability to permeate cell membranes and act on

intracellular targets.[5]
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Tetrapeptide Sequence (LEHD): This sequence is recognized by the substrate-binding

pocket of caspase-9. Caspases achieve substrate specificity by recognizing distinct four-

amino-acid sequences. The LEHD sequence is preferentially cleaved by caspase-9.[6]

C-terminal Fluoromethyl Ketone (FMK) group: This reactive group is the key to the inhibitor's

irreversible action. After the peptide sequence guides the inhibitor to the enzyme's active

site, the FMK group forms a stable, covalent thioether bond with the cysteine residue in the

catalytic site of caspase-9. This covalent modification permanently inactivates the enzyme.[5]

This mechanism makes Z-LEHD-fmk a competitive and irreversible inhibitor.[1]

Signaling Pathway: Inhibition of the Intrinsic
Apoptotic Cascade
Caspase-9 is the apical protease in the intrinsic apoptosis pathway, which is triggered by

intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.

These stressors lead to the permeabilization of the mitochondrial outer membrane and the

release of cytochrome c into the cytosol.[5][7]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).

[8] This binding event triggers the oligomerization of Apaf-1 into a large, heptameric protein

complex known as the apoptosome.[7] The apoptosome then recruits pro-caspase-9

molecules, the inactive zymogen form of the enzyme.[3] Proximity-induced dimerization within

the apoptosome complex leads to the activation of caspase-9 through autocatalytic cleavage.

[8]

Active caspase-9 then proceeds to activate the downstream executioner caspases, primarily

caspase-3 and caspase-7, by cleaving their inactive pro-forms.[9] These executioner caspases

are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular

substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

[6]

Z-LEHD-fmk intervenes at a critical juncture in this cascade by directly binding to and

inactivating caspase-9, thereby preventing the activation of downstream executioner caspases

and halting the apoptotic process.[2]
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Caption: Intrinsic apoptosis pathway showing inhibition by Z-LEHD-fmk.

Quantitative Data: Inhibitor Specificity
While Z-LEHD-fmk is primarily known as a caspase-9 inhibitor, it is crucial for researchers to

understand its specificity profile, as cross-reactivity with other caspases can occur. The half-

maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Caspase Target Reported IC50 Value Reference Compound

Caspase-9 1.5 µM Z-LEHD-fmk

Caspase-8 1.0 µM Z-LEHD-fmk

Caspase-10 3.59 µM Z-LEHD-fmk

Caspase-9 49.2 nM Ac-LEHD-CHO

Table compiled from data in multiple sources.[10][11] Note: The reported IC50 values can vary

between studies depending on the assay conditions, enzyme and substrate concentrations,

and purity of the reagents. Ac-LEHD-CHO is a related aldehyde inhibitor shown for comparison

of potency.

Experimental Protocols and Workflow
Z-LEHD-fmk is widely used in cell-based assays to determine if an apoptotic stimulus acts

through the caspase-9-dependent intrinsic pathway.

General Protocol: In Vitro Inhibition of Apoptosis
This protocol provides a general framework for using Z-LEHD-fmk to inhibit apoptosis induced

by a substance (e.g., TRAIL, etoposide) in a cultured cell line.

Cell Culture: Plate cells (e.g., HCT116, Jurkat) at an appropriate density in a multi-well plate

and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

Inhibitor Preparation: Reconstitute lyophilized Z-LEHD-fmk in sterile DMSO to create a

concentrated stock solution (e.g., 10-20 mM).[12] Store aliquots at -20°C.[12] Immediately

before use, dilute the stock solution in fresh culture medium to the desired working
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concentration. Note: The final DMSO concentration should not exceed 0.2% to avoid solvent-

induced cytotoxicity.[12]

Inhibitor Pre-treatment: Remove the culture medium from the cells and replace it with

medium containing Z-LEHD-fmk at the desired final concentration (a typical starting

concentration is 20 µM).[1][2] Include a vehicle control (medium with the same final

concentration of DMSO but no inhibitor). Incubate the cells for a pre-treatment period,

typically 30 minutes to 2 hours, to allow for cell penetration.[1][2]

Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL at 50 ng/ml) directly to the wells

containing the inhibitor or vehicle control.[1] Also include a positive control (stimulus only)

and a negative control (cells with no treatment).

Incubation: Incubate the plate for a period sufficient to induce apoptosis, which can range

from 4 to 24 hours depending on the cell type and stimulus.

Apoptosis Measurement: Harvest the cells and assess apoptosis using a suitable method:

Western Blotting: Analyze cell lysates for the cleavage of caspase-9, caspase-3, and

PARP. Inhibition by Z-LEHD-fmk should reduce or eliminate the appearance of the

cleaved forms of these proteins.

Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of

apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Caspase Activity Assay: Measure the enzymatic activity of caspase-3/7 or caspase-9 in

cell lysates using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA).

Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical apoptosis inhibition experiment

using Z-LEHD-fmk.
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Caption: Workflow for an in vitro apoptosis inhibition experiment.
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Conclusion
Z-LEHD-fmk is a specific, irreversible inhibitor of caspase-9, the initiator caspase of the

intrinsic apoptosis pathway. Its ability to permeate cells and selectively block this critical node in

the cell death machinery has established it as an essential pharmacological tool. For

researchers in apoptosis, neuroscience, and oncology, Z-LEHD-fmk provides a reliable method

for investigating the functional role of the mitochondrial pathway in various physiological and

pathological contexts. Proper experimental design, including appropriate controls and

concentration titration, is critical for obtaining clear and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. medchemexpress.com [medchemexpress.com]

3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

4. apexbt.com [apexbt.com]

5. Caspase-9 Inhibitor Z-LEHD-FMK (FMK008) by R&D Systems, Part of Bio-Techne [bio-
techne.com]

6. cosmobiousa.com [cosmobiousa.com]

7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression
in Human Disease [frontiersin.org]

8. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human
Disease - PMC [pmc.ncbi.nlm.nih.gov]

9. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in
cancer - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports
from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1684404?utm_src=pdf-body
https://www.benchchem.com/product/b1684404?utm_src=pdf-body
https://www.benchchem.com/product/b1684404?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/z-lehd-fmk-s7313.html
https://www.medchemexpress.com/z-lehd-fmk.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5410359/
https://www.apexbt.com/z-lehd-fmk.html
https://www.bio-techne.com/p/small-molecules-peptides/caspase-9-inhibitor-z-lehd-fmk_fmk008
https://www.bio-techne.com/p/small-molecules-peptides/caspase-9-inhibitor-z-lehd-fmk_fmk008
https://www.cosmobiousa.com/content/document/mbl/mbl-4810-510_caspase-9-inhibitor-z-lehd-fmk_datasheet_58261.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.701301/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.701301/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8299054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8299054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6495317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6495317/
https://www.researchgate.net/figure/Summary-of-caspase-inhibitor-IC50-values-for-data-depicted-in-figures-4-S12-and-S13_tbl1_389461430
https://www.ncbi.nlm.nih.gov/books/NBK56241/table/ml132.t2/
https://www.ncbi.nlm.nih.gov/books/NBK56241/table/ml132.t2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]

To cite this document: BenchChem. [Core Function: A Selective Initiator Caspase Inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684404#what-is-the-function-of-z-lehd-fmk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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